molecular formula C16H22ClNO2 B181366 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide CAS No. 61887-24-9

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide

Cat. No. B181366
CAS RN: 61887-24-9
M. Wt: 295.8 g/mol
InChI Key: ZYSXLIVVDSRNFY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.

Biochemical And Physiological Effects

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This leads to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and enhanced synaptic plasticity. These effects are thought to underlie the therapeutic potential of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in various neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted modulation of GABAergic neurotransmission. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.

Future Directions

For research on 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 include further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as investigation of its mechanisms of action and potential off-target effects. Additionally, the development of more potent and selective GABA-AT inhibitors may provide new avenues for the treatment of these disorders.

Synthesis Methods

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 can be synthesized by reacting 4-chlorophenol with cyclohexylamine and 2-methylpropanoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 as a white solid with a melting point of 126-128 °C.

Scientific Research Applications

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain and reduces seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 reducing drug cravings and improving abstinence rates.

properties

CAS RN

61887-24-9

Product Name

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide

Molecular Formula

C16H22ClNO2

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide

InChI

InChI=1S/C16H22ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,19)

InChI Key

ZYSXLIVVDSRNFY-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl

solubility

3.9 [ug/mL]

Origin of Product

United States

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